REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[H-].[Na+].BrC[C:11]1[C:12]([C:17]#[N:18])=[CH:13][CH:14]=[CH:15][CH:16]=1.[CH3:19]N(C=O)C>>[NH2:1][C:2]1[N:6]=[CH:5][N:4]([CH2:19][C:15]2[CH:16]=[CH:11][C:12]([C:17]#[N:18])=[CH:13][CH:14]=2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
883 mg
|
Type
|
reactant
|
Smiles
|
NC1=NNC=N1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
436 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=CC=CC1)C#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography with CH2Cl2/MeOH 100:0 to 90:10
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=N1)CC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |